molecular formula C5H3N3 B1219330 Pyrazinecarbonitrile CAS No. 19847-12-2

Pyrazinecarbonitrile

Cat. No. B1219330
CAS RN: 19847-12-2
M. Wt: 105.1 g/mol
InChI Key: PMSVVUSIPKHUMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazinecarbonitrile and its derivatives has been explored through various chemical reactions. Notably, aryloxy- and arylalkyloxy-substituted pyrazine dicarbonitriles have been synthesized from 5,6-dichloropyrazine-2,3-dicarbonitrile and corresponding phenol/alcohol derivatives, leading to the formation of novel compounds (Kobak et al., 2010). Additionally, the reaction of furan-2,3-diones with S-methylisothiosemicarbazide hydroiodide and diaminomaleonitrile has been employed to generate novel pyrazine-2,3-dicarbonitrile derivatives, showcasing a potential for herbicidal and pesticidal applications (Üngören et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazinecarbonitrile derivatives has been characterized using X-ray diffraction, FT-IR, and NMR techniques. Detailed theoretical computations using density functional theory (DFT) have provided insights into the chemical activity, electrophilic/nucleophilic nature, and molecular properties of these compounds (Demircioğlu et al., 2019).

Chemical Reactions and Properties

Pyrazinecarbonitriles undergo various chemical reactions, including cyclotetramerisation to form metal pyrazinoporphyrazines, showcasing significant shifts in redox potentials compared to common phthalocyanines (Kobak et al., 2010). Additionally, these compounds participate in reactions with alkyl radicals, leading to mono- and di-alkylated derivatives, indicating a reactive flexibility towards radical substitution reactions (Tada et al., 1986).

Scientific Research Applications

1. Synthesis of Heterocyclic Derivatives

  • Pyrazinecarbonitriles are widely used as intermediates in synthesizing various heterocyclic compounds. This process often involves homolytic alkylation and other chemical transformations to produce specific derivatives with potential applications in drug development and other fields (Opletalová et al., 2005).

2. Applications in Food and Tobacco Flavorants

  • Certain derivatives, like acetylpyrazines, serve as flavorants in food and tobacco products, illustrating the versatility of pyrazinecarbonitriles in industrial applications (Opletalová et al., 2005).

3. Role in Antimicrobial Research

  • Pyrazinecarbonitriles have been used in the preparation of potential antifungal and antimycobacterial drugs, highlighting their significance in medicinal chemistry (Opletalová et al., 1996).

4. Vibrational Spectra Studies

  • The vibrational spectra of pyrazinecarbonitrile and its isotopic derivatives have been extensively studied. These studies are crucial for understanding the physical and chemical properties of these compounds (Delgado et al., 1989).

5. Surface-Enhanced Raman Scattering (SERS)

  • Pyrazinecarbonitrile's interaction with metal surfaces, such as in silver sols, has been investigated using SERS techniques. This research is important for understanding molecular adsorption and reactions on metal surfaces (Arenas et al., 1992).

6. Development of Enzyme Inhibitors

  • Pyrazinecarbonitrile analogues have been identified as potential inhibitors of deubiquitinating enzymes, crucial for protein regulation and potential targets for drug development (Colombo et al., 2010).

7. Coordination Chemistry and Complex Formation

  • Studies have shown that pyrazinecarbonitrile can form complexes with metals like copper(II), which is significant for the field of coordination chemistry and material science (Segl′a et al., 2000).

8. Herbicidal Activity

  • Certain pyrazinecarbonitrile derivatives exhibit herbicidal activities, indicating their potential use in agricultural chemistry (Nakamura et al., 1984).

Safety And Hazards

Pyrazinecarbonitrile may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, causes skin irritation, and is harmful in contact with skin or if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for Pyrazinecarbonitrile are not detailed in the search results, it is primarily used as a pharmaceutical raw material and chemical intermediate , suggesting its continued importance in these areas. As an intermediate in the production of pyrazinamide , an effective anti-tubercular drug, it may continue to play a significant role in the development of treatments for tuberculosis.

properties

IUPAC Name

pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3N3/c6-3-5-4-7-1-2-8-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSVVUSIPKHUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9066540
Record name 2-Cyanopyrazine
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Molecular Weight

105.10 g/mol
Source PubChem
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Product Name

Pyrazinecarbonitrile

CAS RN

19847-12-2
Record name Pyrazinecarbonitrile
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Record name Cyanopyrazine
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Record name 2-Pyrazinecarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
246
Citations
P Segl'a, M Palicova - Sythesis and Reactivity in Inorganic and …, 1999 - Taylor & Francis
… We now report a series of reactions of this type with pyrazinecarbonitrile (pz-CN). The observed nucleophilic addition of solvent molecules to the nitrile group of pz-CN in the …
Number of citations: 5 www.tandfonline.com
R Rajamuthiah, E Jayamani, H Majed… - Bioorganic & medicinal …, 2015 - Elsevier
The emergence of multidrug-resistant bacterial strains has heightened the need for new antimicrobial agents based on novel chemical scaffolds that are able to circumvent current …
Number of citations: 16 www.sciencedirect.com
H Hirano, R Lee, M Tada - Journal of Heterocyclic Chemistry, 1982 - Wiley Online Library
… Pyrazinecarbonitrile derivatives having amino or alkoxy substituents have been known as precursors for the syntheses of biologically active compounds (1). Derivatives of 3-…
Number of citations: 17 onlinelibrary.wiley.com
JW Shin, JH Han, BG Kim, SH Jang, SG Lee… - Inorganic Chemistry …, 2009 - Elsevier
New supramolecular solids whose topologies depend on the counteranion, [Ag(MPCI)(CF 3 CO 2 )] (1) and [Ag 2 (MPCI) 2 (CH 3 OH)(CF 3 SO 3 )]CF 3 SO 3 (2), have been prepared …
Number of citations: 6 www.sciencedirect.com
D Matoga, J Szklarzewicz, K Lewiński - Polyhedron, 2010 - Elsevier
The control of the presence of OH − /CN − nucleophiles in an aqueous-ethanolic solution of [Mo(CN) 4 O(pcn)] 2− anions (pcn=2-pyrazinecarbonitrile) allows for selective transformation …
Number of citations: 6 www.sciencedirect.com
K Tsuzuki, M Tada - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
5‐(3,4‐Dimethoxyphenyl)pyrazine‐2,3‐dicarbonitrile reacts with methanol to give addition products, 3‐methoxyiminopyrazine‐2‐carbonitrile and 2‐methoxyiminopyrazine‐3‐…
Number of citations: 4 onlinelibrary.wiley.com
HQ Huang, DF Wang, T Zhang, RB Huang - Journal of Molecular Structure, 2015 - Elsevier
Six coordination complexes were successfully synthesis through self-assembly of multiple components. Here upon ligands and different carboxylates variation, we reported on the …
Number of citations: 8 www.sciencedirect.com
P Segl′ a, M Palicová, M Koman… - Journal of Coordination …, 2000 - Taylor & Francis
Reaction of pyrazinecarbonitrile (pz-CN) with copper(II) in methanol solution led to formation of solid complexes containing O-methylpyrazinecarboximidate (pz-C(NH)OMe) as a ligand. …
Number of citations: 6 www.tandfonline.com
V Opletalová, A Patel, M Boulton… - Collection of …, 1996 - cccc.uochb.cas.cz
2-Pyrazinecarbonitrile, 2-acetylpyrazine, 5-alkyl-2-pyrazinecarboxamides, 5-alkyl-2-pyrazinecarbonitriles and 5-alkyl-2-acetylpyrazines were prepared as intermediates for use in …
Number of citations: 42 cccc.uochb.cas.cz
D Matoga, J Szklarzewicz, K Lewiński - Polyhedron, 2008 - Elsevier
… work was to introduce 2-pyrazinecarbonitrile (pcn) to the coordination … On the other hand, when the 2-pyrazinecarbonitrile ligand … This suggests that the process of 2-pyrazinecarbonitrile …
Number of citations: 11 www.sciencedirect.com

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